molecular formula C7H8ClN3O4S2 B12385097 Hydrochlorothiazide-13C,15N2,d2

Hydrochlorothiazide-13C,15N2,d2

Cat. No.: B12385097
M. Wt: 302.7 g/mol
InChI Key: JZUFKLXOESDKRF-NHFHFPHBSA-N
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Description

Chemical Identity and Isotopic Labeling Strategy

This compound (C₆¹³CH₆D₂ClN₃O₄S₂) features strategic isotopic substitutions at three distinct positions: a carbon-13 atom replaces a natural carbon in the benzothiadiazine ring, two nitrogen-15 atoms substitute for natural nitrogen in the sulfonamide group, and two deuterium atoms are incorporated into the dihydrothiazide moiety. This precise labeling pattern preserves the molecule’s stereoelectronic properties while creating a mass difference of +4 atomic mass units compared to the unlabeled compound, facilitating detection via mass spectrometry.

The synthetic pathway employs late-stage isotopic incorporation strategies developed for carbon-14 labeling, adapted for stable isotopes. As demonstrated in recent methodologies for hydrochlorothiazide analogs, the labeling process involves:

  • Carbon-13 introduction through carboxylation reactions using isotopically enriched CO₂ precursors under Schwartz reagent catalysis.
  • Nitrogen-15 incorporation via nucleophilic substitution of sulfonamide precursors with ¹⁵NH₃ derivatives.
  • Deuterium installation via H/D exchange at activated methylene positions using D₂O under acidic conditions.

This three-pronged labeling approach achieves 98% isotopic purity, as verified by high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. The molecular weight of 300.75 g/mol reflects the cumulative mass shift from isotopic substitutions while maintaining the parent compound’s solubility profile and crystal lattice parameters.

Historical Context of Stable Isotope-Labeled Diuretics

The development of this compound stems from three decades of innovation in diuretic labeling techniques. Early efforts focused on carbon-14 labeled thiazides for radiation absorption studies in the 1980s, limited by short half-lives and regulatory constraints. The 2000s saw advances in stable isotope applications, with deuterated furosemide analogs enabling first-pass metabolism studies via LC-MS/MS.

Critical breakthroughs emerged from parallel developments in:

  • Isotope exchange chemistry : Allowing post-synthetic deuteration without altering core pharmacophores.
  • Enzymatic labeling systems : Nitrilase-mediated incorporation of ¹³C into heterocyclic systems.
  • Multidimensional NMR : Enabling verification of labeling positions in complex polycyclic structures.

These technological advancements converged to make this compound commercially viable by 2016, with current production yields exceeding 85% through optimized one-pot synthesis.

Role in Modern Pharmaceutical Research

This compound serves as a critical tool in three emerging research domains:

1. Metabolic Pathway Elucidation
The triple isotopic signature allows simultaneous tracking of:

  • Hepatic oxidation pathways (via ¹³C retention)
  • Renal excretion kinetics (via ¹⁵N urinary recovery)
  • Enterohepatic recirculation (via D₂ fecal detection).

2. Formulation Stability Testing
Used as an internal standard in:

  • Forced degradation studies quantifying salamide impurity formation.
  • Excipient compatibility assessments with xanthan gum-based suspensions.

3. Environmental Fate Analysis Differentiates anthropogenic drug residues from natural thiazide-like compounds in watersheds through characteristic isotopic ratios.

Properties

Molecular Formula

C7H8ClN3O4S2

Molecular Weight

302.7 g/mol

IUPAC Name

6-chloro-3,3-dideuterio-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-(15N)sulfonamide

InChI

InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i3+1D2,9+1,11+1

InChI Key

JZUFKLXOESDKRF-NHFHFPHBSA-N

Isomeric SMILES

[2H][13C]1(NC2=CC(=C(C=C2S(=O)(=O)[15NH]1)S(=O)(=O)[15NH2])Cl)[2H]

Canonical SMILES

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Origin of Product

United States

Preparation Methods

Core Structural Features

Hydrochlorothiazide-¹³C,¹⁵N₂,d₂ retains the benzothiadiazine sulfonamide backbone of HCTZ, with isotopic labels at:

  • ¹³C : Incorporated into the carbon framework (e.g., aromatic ring or sulfonamide group).
  • ¹⁵N : Introduced into the sulfonamide and adjacent nitrogen atoms.
  • ²H : Deuterium replaces hydrogen atoms in specific positions (e.g., methyl or aromatic groups).

The molecular formula is C₆¹³CH₆D₂ClN¹⁵N₂O₄S₂ , with a molecular weight of 302.73 g/mol .

Isotopic Precursor Incorporation

The synthesis relies on isotopically labeled starting materials to ensure precise incorporation of ¹³C, ¹⁵N, and ²H.

Key Precursors

Precursor Type Role in Synthesis Isotopic Labeling Strategy Source
13C-Labeled Carbon Forms the aromatic ring or side chains Use of ¹³C-enriched benzene derivatives
15N-Labeled Nitrogen Sulfonamide and adjacent nitrogens Incorporation via ¹⁵N-labeled urea or sulfonamide precursors
Deuterated Reagents Replacement of hydrogen atoms Use of D₂O, CD₃OD, or deuterated catalysts

For example, ¹⁵N-labeled sulfonamide groups are synthesized using ¹⁵N-enriched urea or sulfonamide intermediates.

Detailed Reaction Steps

The synthesis involves three primary stages: intermediate synthesis , cyclization , and label incorporation .

Step 1: Synthesis of Labeled Intermediates

  • Preparation of ¹⁵N-Labeled Sulfonamide :
    • React ¹⁵N-labeled urea with chlorosulfonyl chloride to form ¹⁵N-sulfonamide intermediates.
    • Example:

      $$

      \text{¹⁵N-Urea} + \text{ClSO}_2\text{Cl} \xrightarrow{\text{Base}} \text{¹⁵N-Sulfonamide} + \text{HCl}

      $$
  • Deuterium Incorporation :
    • Use deuterated solvents (e.g., CD₃OD) or reagents (e.g., NaBD₄) to replace hydrogen atoms during reduction or alkylation steps.

Step 2: Cyclization to Form Benzothiadiazine Core

The benzothiadiazine ring is synthesized via condensation of 4-amino-6-chloro-1,3-benzenedisulfonamide with paraformaldehyde under acidic conditions:

  • Condensation Reaction :
    $$
    \text{4-Amino-6-chloro-1,3-benzenedisulfonamide} + \text{HCHO} \xrightarrow{\text{H}2\text{SO}4} \text{Benzothiadiazine Intermediate}
    $$
  • Isotopic Labeling :
    • ¹³C is introduced into the benzene ring via labeled paraformaldehyde or benzene derivatives.

Step 3: Final Assembly and Purification

  • Sulfonamide Group Formation :
    • Attach the ¹⁵N-labeled sulfonamide group to the benzothiadiazine core using coupling agents (e.g., DCC).
  • Purification :
    • Recrystallization in acetone/water mixtures and activated carbon treatment to achieve >99% purity.

Purification and Characterization

Purification Techniques

Method Purpose Conditions Yield/Purity Source
Recrystallization Remove impurities Acetone/water (1:1 v/v), 45–60°C >99.9% purity
Activated Carbon Adsorb colored impurities 20% aqueous H₂SO₄, reflux N/A
HPLC Analyze purity C18 column, ACN/H₂O mobile phase >95% (HPLC)

Characterization Data

Technique Key Observations Isotopic Confirmation Source
¹H-NMR Shifts for ¹³C and ²H-labeled protons Correlations via 2D-ROESY (e.g., β-CD interactions)
LC-MS/MS Distinct m/z transitions (e.g., 300.9 → 271.1) Confirm ¹³C, ¹⁵N, and ²H labels
XRD Crystalline structure matches HCTZ No significant structural alteration

Comparative Analysis of Methods

Synthetic Routes

Method Advantages Limitations Source
Fluid Bed (FB) High diuretic efficacy in vivo Lower yield (60%) vs. freeze-drying
Freeze-Drying (FDY) High yield (90%) Requires lyophilization equipment
Spray-Drying (SD) Scalable for industrial production Moderate yield (70%)

Isotopic Labeling Efficiency

Label Incorporation Rate (%) Challenges Source
¹³C ~95% Cost of ¹³C-enriched precursors
¹⁵N ~90% Isotopic scrambling during reactions
²H ~85% Deuterium exchange in aqueous media

Challenges and Considerations

  • Cost and Availability :
    • ¹³C and ¹⁵N-labeled precursors are expensive, limiting large-scale production.
  • Isotopic Scrambling :
    • Reactions under acidic/basic conditions may lead to unintended isotopic exchange (e.g., ¹⁵N → ¹⁴N).
  • Purity Control :
    • Residual impurities (e.g., unreacted paraformaldehyde) require rigorous purification.

Chemical Reactions Analysis

Primary Chemical Reactions

Hydrochlorothiazide-13C,15N2,d2 undergoes reactions consistent with its non-labeled counterpart, with modifications detectable via isotopic labeling. Key reactions include:

Dehydration

Under controlled thermal or acidic conditions, the compound loses water molecules to form an anhydrous derivative.

Reaction TypeConditionsProductsReferences
DehydrationHeat (100–120°C) or acidic pHAnhydrous thiadiazine derivative

This reaction is critical in stability studies, as dehydration impacts solubility and bioavailability.

Oxidation

The thiadiazine ring undergoes oxidation in the presence of strong oxidizing agents (e.g., hydrogen peroxide):

Reaction TypeConditionsProductsReferences
OxidationAcidic or neutral pH with H₂O₂Sulfonamide and sulfonic acid

Oxidation products are structurally analogous to those of unlabeled hydrochlorothiazide but distinguishable via mass spectrometry due to isotopic shifts .

Hydrolysis

Hydrolysis occurs under alkaline conditions, cleaving the sulfonamide group:

Reaction TypeConditionsProductsReferences
HydrolysisNaOH (pH >10)Sulfonic acid + amine derivatives

The reaction rate and products match non-isotopic hydrochlorothiazide, confirming that labeling does not alter hydrolysis pathways .

Nitrosation

In the presence of nitrosating agents (e.g., nitrous acid), the compound forms nitroso derivatives:

Reaction TypeConditionsProductsReferences
NitrosationHNO₂ (acidic conditions)4-Nitroso this compound

This reaction is utilized to study metabolite formation and potential carcinogenic byproducts .

Stability Under Analytical Conditions

The isotopic labels enhance detectability in mass spectrometry without affecting reactivity:

ConditionObservationReferences
High-temperature LC-MSStable fragmentation patterns; distinct m/z transitions (e.g., 300.9 → 271.1)
Acidic mobile phasesNo decomposition observed during chromatography

Comparative Reactivity Insights

  • Isotopic Effects : Deuterium substitution at specific positions slightly alters bond dissociation energies but does not significantly impact reaction kinetics .

  • Synthetic Utility : Reactions are leveraged to synthesize labeled metabolites (e.g., nitroso derivatives) for toxicological studies .

Scientific Research Applications

Pharmacokinetic Studies

Hydrochlorothiazide-13C,15N2,d2 is extensively utilized in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of hydrochlorothiazide in biological systems. The stable isotopes allow for precise quantification using techniques such as:

  • Mass Spectrometry : Isotope labeling facilitates the differentiation between the labeled and unlabeled compounds, improving the accuracy of concentration measurements in biological samples.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The presence of isotopes alters the magnetic properties of the molecule, providing insights into molecular dynamics and interactions within biological matrices.

Metabolic Pathway Elucidation

The use of this compound aids in understanding the metabolic pathways involved in the biotransformation of hydrochlorothiazide. Researchers can trace the labeled compound through various metabolic routes, identifying metabolites and their respective concentrations. This information is crucial for:

  • Identifying Metabolic Enzymes : The study helps in pinpointing specific enzymes responsible for the metabolism of hydrochlorothiazide.
  • Assessing Drug Interactions : Understanding how hydrochlorothiazide interacts with other drugs at a metabolic level can inform safer prescribing practices.

Therapeutic Drug Monitoring

In therapeutic drug monitoring (TDM), this compound serves as a reference standard to ensure accurate measurement of hydrochlorothiazide levels in patients. This application is vital for:

  • Optimizing Dosage Regimens : Accurate monitoring helps clinicians adjust dosages based on individual patient responses.
  • Minimizing Adverse Effects : By ensuring that drug levels remain within therapeutic ranges, the risk of side effects can be reduced.

Clinical Research Applications

This compound is also employed in clinical research to evaluate the efficacy and safety of new formulations or combinations involving hydrochlorothiazide. Its applications include:

  • Bioequivalence Studies : Comparing new formulations against established standards to ensure they deliver similar therapeutic effects.
  • Patient-Specific Studies : Understanding how genetic variations affect drug metabolism and response among different populations.

Environmental and Ecotoxicological Studies

Beyond pharmacological applications, this compound can be used to study the environmental fate of hydrochlorothiazide. This includes:

  • Tracking Contaminants : Researchers can monitor how hydrochlorothiazide behaves in aquatic environments and its potential impact on ecosystems.
  • Assessing Biodegradation : Understanding how quickly and effectively microorganisms can degrade hydrochlorothiazide helps assess its environmental risks.
  • Pharmacokinetic Study in Hypertensive Patients :
    A study involving hypertensive patients utilized this compound to track drug absorption rates and identify potential metabolic pathways altered by co-administered medications. Results indicated significant variations in absorption profiles based on patient demographics.
  • Environmental Impact Assessment :
    Research conducted on the environmental impact of pharmaceuticals found that this compound was effective in tracing the compound's degradation in wastewater treatment plants, highlighting its persistence and potential ecological risks.
  • Bioequivalence Testing :
    A bioequivalence study comparing a generic formulation of hydrochlorothiazide with its branded counterpart used this compound as a reference standard to confirm similar pharmacokinetic profiles across formulations.

Mechanism of Action

Hydrochlorothiazide-13C,15N2,d2 exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium and chloride ions, resulting in diuresis and reduced blood pressure. The isotopic labeling does not alter the mechanism of action but allows for precise tracking and quantification in research studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stable isotope-labeled analogs of Hydrochlorothiazide and structurally related thiazides are critical for distinguishing metabolic pathways, environmental degradation products, and pharmacokinetic profiles. Below is a detailed comparison with key analogs and other <sup>13</sup>C/<sup>15</sup>N-labeled compounds:

Hydrochlorothiazide-13C,d2

  • Molecular Formula : C7<sup>13</sup>H6D2ClN3O4S2.
  • Molecular Weight : ~298.7 g/mol (exact value varies by vendor).
  • Applications : Used as an internal standard in ozonation studies to track transformation products (TPs) of HCTZ. The absence of <sup>15</sup>N limits its utility in nitrogen-specific pathway analysis .
  • Key Difference : Hydrochlorothiazide-13C,15N2,d2 provides enhanced resolution in MS due to its triple isotopic labeling, enabling simultaneous tracking of carbon, nitrogen, and hydrogen pathways .

Chlorothiazide-13C,15N2

  • Structure : Differs from HCTZ by lacking a hydrogenated cyclopentane ring.
  • Isotopic Labels : <sup>13</sup>C and two <sup>15</sup>N atoms.
  • Molecular Formula : C7<sup>13</sup>H6Cl<sup>15</sup>N2O4S2.
  • Molecular Weight : 297.95 g/mol .
  • Applications : Primarily used in metabolite identification for chlorothiazide, a less potent diuretic compared to HCTZ. Its isotopic labeling aids in distinguishing parent compounds from TPs in environmental samples.
  • Key Difference : Structural dissimilarity reduces cross-reactivity in assays targeting HCTZ-specific pathways .

Semicarbazide-13C,15N2 Hydrochloride

  • Class : A carbonyl-trapping agent, unrelated to thiazides.
  • Isotopic Labels : <sup>13</sup>C and two <sup>15</sup>N atoms.
  • Molecular Formula: (<sup>13</sup>C)H6Cl(<sup>15</sup>N)2NO.
  • Molecular Weight : 114.51 g/mol .
  • Applications : Used in protein modification studies and nitrofuran antibiotic metabolite detection.
  • Key Difference : Lower molecular weight and distinct functional groups limit its utility in diuretic research compared to HCTZ analogs .

(Rac)-2-Aminothiazoline-4-carboxylic Acid-13C,15N2

  • Isotopic Labels : <sup>13</sup>C and two <sup>15</sup>N atoms.
  • Molecular Formula : C3<sup>13</sup>CH6<sup>15</sup>N2O2S.
  • Molecular Weight : 149.15 g/mol .
  • Applications: Investigated in cyanotoxin biosynthesis and isotopic tracer studies.
  • Key Difference : Structural and functional disparities make it irrelevant for direct comparison with HCTZ analogs .

Comparative Data Table

Compound Isotopic Labels Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound <sup>13</sup>C, <sup>15</sup>N2, D2 C6<sup>13</sup>CH6D2ClN<sup>15</sup>N2O4S2 302.73 2140316-81-8 LC-MS/MS internal standard; ozonation studies
Hydrochlorothiazide-13C,d2 <sup>13</sup>C, D2 C7<sup>13</sup>H6D2ClN3O4S2 ~298.7 N/A Ozonation TP tracking
Chlorothiazide-13C,15N2 <sup>13</sup>C, <sup>15</sup>N2 C7<sup>13</sup>H6Cl<sup>15</sup>N2O4S2 297.95 N/A Metabolite identification
Semicarbazide-13C,15N2 HCl <sup>13</sup>C, <sup>15</sup>N2 (<sup>13</sup>C)H6Cl(<sup>15</sup>N)2NO 114.51 1173020-16-0 Protein modification studies

Biological Activity

Hydrochlorothiazide-13C,15N2,d2 is a stable isotope-labeled derivative of hydrochlorothiazide, a well-known thiazide diuretic. This compound is utilized primarily in pharmacokinetic studies and metabolic research due to its isotopic labeling, which allows for precise tracking within biological systems. The following sections detail its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C₆¹³CH₆D₂ClN¹⁵N₂O₄S₂
  • Molecular Weight : 302.73 g/mol
  • CAS Number : 2140316-81-8
  • SMILES Notation : ClC1=CC(N13C([2H])[15NH]S2(=O)=O)=C2C=C1S([15NH2])(=O)=O

Hydrochlorothiazide acts primarily as a diuretic by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the nephron. This inhibition leads to increased excretion of sodium and water, resulting in decreased blood volume and subsequently lower blood pressure.

  • Diuretic Effect : The compound promotes natriuresis (sodium excretion) and diuresis (increased urine production), which begins within 2 hours of administration, peaks at about 4 hours, and lasts approximately 6 to 12 hours .
  • Vasodilation : Over time, hydrochlorothiazide may also induce peripheral vasodilation, although the exact mechanisms remain unclear. This effect contributes to its long-term antihypertensive properties .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its unlabeled counterpart:

  • Absorption : Rapidly absorbed with peak plasma concentrations occurring around 4 hours post-administration.
  • Bioavailability : Approximately 60-80%, with food having minimal impact on absorption .
  • Half-Life : Typically ranges from 6 to 12 hours; however, renal impairment can extend this duration due to altered clearance rates .

Table 1: Pharmacokinetic Parameters

ParameterValue
AUC0-t (ng·h/ml)1160.38 ± 292.65
AUC0-∞ (ng·h/ml)1220.03 ± 305.18
Cmax (ng/ml)185.72 ± 56.09
Tmax (h)2.00 (1.00 – 3.00)

Biological Activity in Research

This compound has been employed in various research contexts:

  • Metabolic Studies : Its isotopic labeling facilitates tracing metabolic pathways involving thiazides in human subjects or animal models.
  • Drug Interaction Studies : It serves as a reference standard in assessing interactions with other pharmacological agents.
  • Clinical Trials : Used in pharmacokinetic studies to evaluate the absorption and elimination profiles of hydrochlorothiazide in different populations, including those with renal impairment .

Case Study 1: Pharmacokinetics in Renal Impairment

In a study assessing the pharmacokinetics of hydrochlorothiazide among patients with varying degrees of renal function, it was observed that those with severe renal impairment exhibited significantly prolonged half-lives and higher plasma concentrations compared to healthy individuals . This highlights the necessity for careful dosing adjustments in populations with compromised renal function.

Case Study 2: Effects on Blood Pressure

A clinical trial involving hypertensive patients demonstrated that administration of hydrochlorothiazide led to significant reductions in systolic and diastolic blood pressure over a sustained period . The study utilized this compound as a tracer to monitor drug disposition and efficacy.

Q & A

Q. Q1. What is the primary application of Hydrochlorothiazide-13C,15N2,d2 in analytical chemistry?

this compound is primarily used as an isotopically labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify unlabeled hydrochlorothiazide and its transformation products (TPs). By leveraging its isotopic signature (e.g., 13C, 15N2, and d2), researchers can correct for matrix effects, ion suppression, and recovery variations during sample preparation. This ensures precise quantification in complex biological or environmental matrices .

Q. Q2. How does isotopic labeling improve structural elucidation of hydrochlorothiazide metabolites?

The isotopic labels (13C, 15N2, d2) induce predictable mass shifts in MS and MS² spectra when compared to non-labeled compounds. For example, during ozonation experiments, comparing TPs derived from labeled and non-labeled hydrochlorothiazide allows researchers to confirm molecular structures by analyzing fragment ion shifts (e.g., +2 Da for 13C or +1 Da for 15N). This method is critical for distinguishing hydroxylation, sulfonation, or cleavage products .

Advanced Research Questions

Q. Q3. How can researchers optimize experimental design for tracking this compound in ozonation studies?

Key considerations include:

  • Controlled Reaction Conditions : Use buffered solutions (e.g., 50 mM phosphate buffer, pH 7) to standardize ozonation kinetics and minimize pH-dependent degradation pathways .
  • Isotopic Dilution Mitigation : Pre-equilibrate labeled compounds with ozone to ensure uniform reaction kinetics and avoid isotopic dilution artifacts in kinetic experiments .
  • Internal Standard Calibration : Spike samples with labeled hydrochlorothiazide at consistent molar ratios (e.g., 1:1 labeled:unlabeled) to normalize instrument response variability .

Q. Q4. What analytical challenges arise when distinguishing this compound from endogenous matrix interferences?

  • Spectral Overlap : High-resolution mass spectrometry (HRMS) with resolving power >30,000 (e.g., Orbitrap) is required to differentiate isotopic clusters of this compound from co-eluting matrix ions.
  • Quantification Accuracy : Use isotope pattern deconvolution algorithms (e.g., XCalibur Qual Browser) to isolate the labeled compound’s contribution in complex spectra. Validate with spike-and-recovery experiments in representative matrices (e.g., wastewater, plasma) .

Q. Q5. How does this compound enhance enzyme kinetic studies of carbonic anhydrase?

The isotopic labels enable precise tracking of binding interactions and conformational changes via nuclear magnetic resonance (NMR) or kinetic isotope effect (KIE) analysis. For example:

  • 13C Labeling : Reveals electron redistribution during enzyme-substrate binding.
  • D2 Labeling : Slows hydrogen-bond dynamics, allowing real-time observation of catalytic intermediates.
  • Methodological Validation : Compare labeled vs. unlabeled hydrochlorothiazide to quantify inhibition constants (Ki) with <5% error margins .

Data Contradiction and Validation

Q. Q6. How can researchers address discrepancies in nitrogen fixation assays involving 15N-labeled compounds?

  • Contamination Checks : Commercial 15N2 gas stocks are often contaminated with 15N-ammonium or nitrate, leading to overestimated fixation rates. Pre-purify gases via cryogenic distillation or validate purity using gas chromatography-isotope ratio mass spectrometry (GC-IRMS) .
  • Method Comparison : Cross-validate results using both bubble (direct gas injection) and dissolution (pre-equilibrated 15N2) methods. The dissolution method reduces underestimation errors by up to 72% in short-term incubations .

Q. Q7. What protocols ensure isotopic integrity of this compound during long-term storage?

  • Storage Conditions : Store lyophilized powder at -80°C under argon to prevent deuterium exchange with ambient moisture or degradation of 15N bonds.
  • Stability Testing : Perform quarterly LC-MS checks to monitor isotopic purity (>98% by area under the curve). Reject batches showing >2% deviation in 13C/12C or 15N/14N ratios .

Methodological Best Practices

Q. Q8. What parameters are critical for validating LC-MS/MS methods using this compound?

  • Column Selection : Use C18 columns (e.g., 2.6 µm particle size) for optimal separation of hydrochlorothiazide and its TPs.
  • Ionization Settings : Electrospray ionization (ESI) in negative mode with source temperature 150°C and capillary voltage 3.5 kV.
  • Calibration Range : 0.1–100 ng/mL with R² >0.995. Include quality controls (QCs) at low, mid, and high concentrations to assess inter-day precision (<15% RSD) .

Q. Q9. How to mitigate isotopic exchange in deuterated hydrochlorothiazide during metabolic studies?

  • Deuterium Retention : Use deuterium oxide (D2O) in extraction solvents to minimize H/D exchange.
  • Acidic Conditions : Perform sample preparation at pH <3 to stabilize deuterium bonds in the thiazide ring .

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